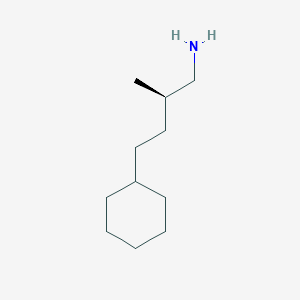

(2R)-4-Cyclohexyl-2-methylbutan-1-amine

Description

Properties

IUPAC Name |

(2R)-4-cyclohexyl-2-methylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N/c1-10(9-12)7-8-11-5-3-2-4-6-11/h10-11H,2-9,12H2,1H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZDTWAOCHVCSM-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1CCCCC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC1CCCCC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-4-Cyclohexyl-2-methylbutan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexyl ketone and a suitable amine.

Reductive Amination: The cyclohexyl ketone undergoes reductive amination with the amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using chiral acids or chromatography to isolate the (2R) enantiomer.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of a suitable precursor.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: (2R)-4-Cyclohexyl-2-methylbutan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as acyl chlorides or alkyl halides.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

(2R)-4-Cyclohexyl-2-methylbutan-1-amine has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-4-Cyclohexyl-2-methylbutan-1-amine involves its interaction with specific molecular targets:

Binding to Receptors: The compound may bind to specific receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to neurotransmission or cellular metabolism.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with (2R)-4-Cyclohexyl-2-methylbutan-1-amine but differ in substituents, stereochemistry, or functional groups:

Key Observations :

- Isomerism : The compound from , 4-(2-Methylbutan-2-yl)cyclohexan-1-amine , shares the same molecular formula as the target compound but differs in substituent placement. The target compound has a linear butan-1-amine chain, whereas ’s compound features a cyclohexane ring with an amine group and a branched alkyl substituent.

- Functional Groups: The compound in , 1-amino-2-hydroxycyclohexanecarboxylic acid, introduces a carboxylic acid and hydroxyl group, diverging significantly from the primary amine functionality of the target compound. This difference likely alters solubility, reactivity, and biological activity .

Physicochemical Properties and Handling

Notes:

- The target compound’s stereochemistry ((2R)) may necessitate strict storage conditions to prevent racemization, though explicit data are unavailable.

- ’s compound requires protection from light and inert atmospheres, suggesting sensitivity to oxidation or photodegradation .

Q & A

How can researchers optimize the enantioselective synthesis of (2R)-4-Cyclohexyl-2-methylbutan-1-amine?

Level: Basic

Methodological Answer:

To achieve high enantiomeric purity, consider asymmetric synthesis strategies:

- Chiral Catalysis : Use transition-metal catalysts (e.g., Ru or Ir complexes) with chiral ligands, such as BINAP, to induce stereocontrol during reductive amination of the ketone precursor .

- Chiral Auxiliaries : Incorporate temporary chiral groups (e.g., Evans oxazolidinones) during intermediate steps, followed by selective removal .

- Resolution Techniques : Employ enzymatic resolution (e.g., lipases) or diastereomeric salt crystallization for post-synthesis purification .

Key Parameters to Monitor:

- Enantiomeric Excess (ee) : Validate via chiral HPLC (e.g., Chiralpak® columns) or polarimetry.

- Yield Optimization : Balance reaction temperature (e.g., 0–25°C) and catalyst loading (1–5 mol%) to minimize racemization.

What analytical techniques are recommended to confirm the (2R) stereochemistry of this compound?

Level: Basic

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., SHELXTL software for structural refinement) .

- Chiral NMR Analysis : Utilize chiral solvating agents (e.g., Eu(hfc)₃) to split diastereotopic proton signals in ¹H-NMR .

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra for stereochemical assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.